molecular formula C30H47N3O9S B1674829 白三烯C4 CAS No. 72025-60-6

白三烯C4

货号: B1674829
CAS 编号: 72025-60-6
分子量: 625.8 g/mol
InChI 键: GWNVDXQDILPJIG-NXOLIXFESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Immunological Applications

LTC4 plays a crucial role in modulating immune responses, particularly through its effects on dendritic cells and T lymphocyte activation.

  • Dendritic Cell Modulation : Studies have shown that LTC4 can influence the maturation and function of dendritic cells (DCs). It enhances endocytosis in both immature and lipopolysaccharide (LPS)-activated DCs while suppressing interleukin-12p70 release and promoting interleukin-23 secretion. This modulation leads to the expansion of T helper type 17 (Th17) lymphocytes, indicating LTC4's role in shaping adaptive immune responses .
  • Asthma Pathogenesis : LTC4 is implicated in the pathogenesis of asthma, acting as a pro-inflammatory mediator. Polymorphisms in the LTC4 synthase gene affect the synthesis of LTC4 and may influence individual responses to leukotriene receptor antagonists used in asthma treatment. Research indicates that patients with certain genetic variants exhibit enhanced bronchial hyperresponsiveness, making them more susceptible to asthma exacerbations .

Pharmacological Applications

LTC4 is recognized for its potent pharmacological effects, particularly in respiratory physiology.

  • Bronchoconstriction : LTC4 induces bronchoconstriction by acting on cysteinyl leukotriene receptors located on airway smooth muscle cells. This effect is significant in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where LTC4 levels are often elevated .
  • Vascular Permeability : The compound also increases airway vascular permeability, contributing to edema and mucus production during inflammatory responses . Understanding these mechanisms has led to the development of leukotriene receptor antagonists as therapeutic agents for managing respiratory diseases.

Clinical Diagnostics

LTC4's role in various clinical conditions highlights its potential as a biomarker for diagnostic purposes.

  • Inborn Errors of Metabolism : A deficiency in LTC4 synthesis has been linked to severe neurological disorders. For instance, an infant with muscular hypotonia and psychomotor retardation exhibited undetectable levels of LTC4, suggesting a novel metabolic disorder related to eicosanoid metabolism . This finding emphasizes the importance of leukotriene analysis in diagnosing metabolic diseases associated with neurological symptoms.
  • Allergic Reactions : Elevated levels of LTC4 are observed in patients experiencing allergic reactions, such as pseudo-allergic responses to medications. Diagnostic tests that measure sulfidoleukotriene release from basophils can aid in identifying these hypersensitivity reactions .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of LTC4:

Study ReferenceFocus AreaKey Findings
Dendritic CellsLTC4 enhances endocytosis and IL-23 secretion; promotes Th17 expansion.
Metabolic DisordersIdentified LTC4 synthesis deficiency linked to neurological symptoms; emphasizes diagnostic importance.
Asthma GeneticsPolymorphisms in LTC4 synthase affect responsiveness to asthma treatments; significant impact on bronchial hyperresponsiveness.
Oxidative StressLTC4 mediates oxidative DNA damage during ER stress; potential therapeutic implications for cancer treatment.
Allergic ResponsesIncreased LTC4 release correlates with hypersensitivity reactions; useful for diagnostic testing.

生化分析

Biochemical Properties

Leukotriene C4 is synthesized by the enzyme leukotriene C4 synthase, an integral membrane protein that catalyzes the conjugation reaction between the fatty acid leukotriene A4 and glutathione . This reaction forms the pro-inflammatory leukotriene C4, an important mediator of asthma .

Cellular Effects

Leukotriene C4 can mediate inflammation, allergy, bronchoconstriction, and vascular leakage . It stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle .

Molecular Mechanism

The molecular mechanism of leukotriene C4 involves its binding to specific receptors on the cell surface, leading to a cascade of intracellular events. These events include the activation of phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol, which in turn activate protein kinase C. This leads to a series of phosphorylation reactions that result in the activation of various cellular responses .

Metabolic Pathways

Leukotriene C4 is involved in the leukotriene metabolic pathway. It is synthesized from leukotriene A4 by the action of leukotriene C4 synthase .

准备方法

白三烯 C4 在髓样来源的细胞(如肥大细胞)中合成,通过脂肪酸白三烯 A4 与谷胱甘肽的结合产生。 此反应由酶白三烯 C4 合成酶催化 白三烯 C4 的工业生产涉及从生物来源中提取和纯化该化合物,然后进行化学合成以达到所需的纯度和浓度 .

生物活性

Leukotriene C4 (LTC4) is a potent lipid mediator derived from arachidonic acid through the lipoxygenase pathway. It plays a significant role in various biological processes, particularly in inflammation, immune responses, and vasoregulation. This article delves into the biological activities of LTC4, highlighting its mechanisms, effects on various cell types, and implications in disease processes.

Overview of Leukotriene C4

LTC4 is part of the cysteinyl leukotriene family, which also includes LTD4 and LTE4. These mediators are involved in several physiological and pathological processes, including bronchoconstriction, vascular permeability, and immune cell recruitment. LTC4 is synthesized from leukotriene A4 (LTA4) by the action of leukotriene C4 synthase (LTC4S), which catalyzes the conjugation of LTA4 with glutathione (GSH) .

LTC4 exerts its effects primarily through specific receptors known as cysteinyl leukotriene receptors (CysLT1 and CysLT2). Upon binding to these receptors, LTC4 initiates various intracellular signaling pathways that lead to:

  • Vasodilation and increased vascular permeability : LTC4 promotes edema formation and facilitates the migration of immune cells to sites of inflammation.
  • Bronchoconstriction : It is a major contributor to asthma pathophysiology by inducing smooth muscle contraction in the airways.
  • Immune modulation : LTC4 influences the function of dendritic cells (DCs), enhancing their chemotaxis and modulating cytokine production .

Inflammation

LTC4 plays a critical role in inflammatory responses. It has been shown to:

  • Induce chemotaxis of eosinophils and other leukocytes, contributing to allergic reactions and asthma exacerbations.
  • Stimulate the release of pro-inflammatory cytokines such as IL-23 from activated dendritic cells, promoting T helper type 17 (Th17) responses .

Neurological Implications

Research indicates that LTC4 may have implications in neurological disorders. A case study reported an infant with a deficiency in LTC4 synthesis who exhibited severe neurological symptoms, suggesting a potential role for LTC4 in neuroprotection or neuroinflammation .

Case Studies

  • Infant with Leukotriene Synthesis Deficiency
    • An infant presented with muscular hypotonia and psychomotor retardation due to an inability to synthesize LTC4. Analysis revealed undetectable levels of LTC4 in cerebrospinal fluid and plasma, indicating a critical role for this mediator in normal neurological function .
  • Asthma Genetic Studies
    • A study investigating genetic variations in the LTC4S gene among asthma patients found associations between specific polymorphisms and disease severity. Variations correlated with increased LTC4 production were linked to moderate asthma phenotypes .

Effects on Dendritic Cells

LTC4 has been shown to modulate dendritic cell function significantly:

  • It enhances endocytosis in both immature and activated DCs while suppressing IL-12p70 release.
  • Promotes IL-23 secretion, which is crucial for Th17 lymphocyte expansion .

Platelet Activation

Recent findings indicate that LTC4 can activate platelets, leading to the release of thromboxane A2 (TXA2) and other mediators. This suggests that LTC4 may play a role in forming platelet-leukocyte complexes during inflammatory responses .

Data Table: Biological Activities of Leukotriene C4

Biological ActivityMechanismImplications
BronchoconstrictionBinds CysLT1 receptorsAsthma exacerbation
Vascular permeabilityInduces endothelial cell activationAllergic reactions
Immune cell recruitmentChemotaxis of eosinophilsInflammation
Cytokine modulationEnhances IL-23 secretion from DCsAutoimmune diseases

属性

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNVDXQDILPJIG-NXOLIXFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903946
Record name Leukotriene C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leukotriene C4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72025-60-6
Record name Leukotriene C4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72025-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene C4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072025606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leukotriene C4
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Leukotriene C4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUKOTRIENE C4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CU6TT9V48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Leukotriene C4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
leukotriene C4
Reactant of Route 2
leukotriene C4
Reactant of Route 3
leukotriene C4
Reactant of Route 4
leukotriene C4
Reactant of Route 5
leukotriene C4
Reactant of Route 6
leukotriene C4
Customer
Q & A

Q1: How does LTC4 interact with its target, and what are the downstream effects?

A: LTC4 primarily exerts its effects by binding to specific G protein-coupled receptors, namely CysLT1R and CysLT2R. [] This binding triggers a cascade of intracellular signaling events, leading to various physiological responses. For instance, in the airways, LTC4 binding to CysLT1R on smooth muscle cells induces bronchoconstriction. [, , ] LTC4 also increases vascular permeability, contributing to edema and inflammation. [, , ]

Q2: What is unique about the interaction of LTC4 with the CysLT2R receptor on platelets?

A: Research indicates that LTC4, unlike its metabolites LTD4 and LTE4, exhibits selective activation of the CysLT2R receptor on mouse platelets. [] This activation triggers platelet aggregation and the release of pro-inflammatory mediators, contributing to airway inflammation. This selectivity highlights the specific role of LTC4 in platelet activation and its potential implications in inflammatory responses.

Q3: What is the molecular formula and weight of LTC4?

A3: The molecular formula of LTC4 is C30H46N3O10S, and its molecular weight is 627.77 g/mol.

Q4: Is there evidence suggesting LTC4 can be metabolized?

A: Yes, several studies confirm that LTC4 is metabolized to less potent compounds like LTD4 and LTE4 by enzymes like γ-glutamyl transpeptidases and dipeptidases. [, , ] This metabolic pathway is crucial for regulating the duration and intensity of LTC4's biological effects. Notably, research shows a decreased conversion rate of LTC4 to LTE4 in children with asthma. []

Q5: Are there any structural features of LTC4 that differentiate it from its metabolites in terms of receptor binding?

A: Yes, molecular modeling studies reveal significant differences in the spatial configurations of LTC4 and LTD4. [] These structural variations likely contribute to the ability of cell surface receptors to discriminate between the two molecules and elicit distinct cellular responses.

Q6: What cell types produce LTC4?

A: LTC4 is primarily produced by inflammatory cells, including eosinophils, basophils, mast cells, and macrophages. [, , , ] Its production is often triggered by various stimuli, including allergens, pathogens, and inflammatory mediators.

Q7: What role does LTC4 play in the context of an allergic reaction?

A: LTC4 acts as a potent mediator in allergic reactions, particularly in the airways. Upon allergen exposure, mast cells release LTC4, leading to bronchoconstriction, mucus secretion, and airway inflammation, contributing to the symptoms of allergic asthma. [, , ]

Q8: Does LTC4 influence the production of other inflammatory mediators?

A: Yes, studies show that LTC4 can induce the production of transforming growth factor beta 1 (TGF-β1) in airway epithelial cells via the p38 mitogen-activated protein kinase (MAPK) pathway. [] TGF-β1 is a potent profibrotic cytokine, and its increased production may contribute to airway remodeling observed in chronic asthma.

Q9: Is there a link between nitric oxide (NO) and the effects of LTC4 on microvascular transport?

A: Research using the hamster cheek pouch model suggests that NO plays a crucial role in mediating LTC4-induced increases in microvascular permeability. [] Inhibition of NO synthesis significantly attenuates LTC4-mediated increases in venular leaky sites and macromolecular transport. This finding highlights the interplay between these two mediators in regulating vascular permeability during inflammation.

Q10: Are there any known inhibitors of LTC4 synthesis?

A: Yes, several inhibitors of LTC4 synthesis have been identified, including inhibitors of 5-lipoxygenase, the enzyme responsible for the initial steps of leukotriene biosynthesis. [, ] Additionally, specific inhibitors targeting LTC4 synthase (LTC4S), the enzyme responsible for LTC4 formation from its precursor LTA4, are being developed as potential therapeutics. [, ]

Q11: Can blocking LTC4 synthesis lead to the production of other lipid mediators?

A: Interestingly, inhibiting LTC4S can shunt LTA4, the precursor for both LTC4 and the neutrophil chemoattractant leukotriene B4 (LTB4), towards the production of anti-inflammatory lipoxins. [] This shunting effect suggests a potential therapeutic benefit of targeting LTC4S, not only in reducing pro-inflammatory LTC4 but also in promoting the generation of anti-inflammatory mediators.

Q12: What are the potential benefits of targeting CysLT receptors in asthma treatment?

A: Antagonists of CysLT receptors, particularly CysLT1R antagonists like montelukast, are clinically used to manage asthma. [] These antagonists effectively block the actions of LTC4, LTD4, and LTE4, reducing bronchoconstriction, inflammation, and mucus secretion in the airways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。